Phenyl N-(3-methylthiopropyl)carbamate Phenyl N-(3-methylthiopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 417722-75-9
VCID: VC8114917
InChI: InChI=1S/C11H15NO2S/c1-15-9-5-8-12-11(13)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)
SMILES: CSCCCNC(=O)OC1=CC=CC=C1
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

Phenyl N-(3-methylthiopropyl)carbamate

CAS No.: 417722-75-9

Cat. No.: VC8114917

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Phenyl N-(3-methylthiopropyl)carbamate - 417722-75-9

Specification

CAS No. 417722-75-9
Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name phenyl N-(3-methylsulfanylpropyl)carbamate
Standard InChI InChI=1S/C11H15NO2S/c1-15-9-5-8-12-11(13)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)
Standard InChI Key VRJBDPQAVAEYFJ-UHFFFAOYSA-N
SMILES CSCCCNC(=O)OC1=CC=CC=C1
Canonical SMILES CSCCCNC(=O)OC1=CC=CC=C1

Introduction

Synthesis and Manufacturing

Reaction Pathways

The synthesis of Phenyl N-(3-methylthiopropyl)carbamate follows a multi-step process derived from N-methyl carbamate production methodologies :

  • Formation of Phenyl-N-methyl urethane:
    Diphenyl carbonate reacts with methylamine in a molar ratio of 1:1 at 20–80°C to yield phenyl-N-methyl urethane and phenol. Catalytic conditions (e.g., inert solvents like toluene) enhance reaction efficiency .

  • Thermal Decomposition:
    Phenyl-N-methyl urethane undergoes pyrolysis at 180–220°C under reduced pressure (200 mmHg to ambient), producing methyl isocyanate and phenol. Partial condensation separates methyl isocyanate from unreacted intermediates .

  • Carbamate Formation:
    Methyl isocyanate reacts with 3-methylthiopropanol in the presence of a base catalyst (e.g., sodium hydride) at 0–50°C. The reaction proceeds via nucleophilic addition, forming the target carbamate .

CH3NCO+HS(CH2)3CH(CH3)OHNaHPhenyl N-(3-methylthiopropyl)carbamate+H2O[3][5]\text{CH}_3\text{NCO} + \text{HS(CH}_2\text{)}_3\text{CH(CH}_3\text{)OH} \xrightarrow{\text{NaH}} \text{Phenyl N-(3-methylthiopropyl)carbamate} + \text{H}_2\text{O} \quad[3][5]

Optimization and Yield

Patent data indicates yields exceeding 98% under optimized conditions, with residence times of 0.5–8 hours in continuous-flow reactors . Critical factors include:

  • Catalyst Selection: Sodium hydride or tertiary amines accelerate the reaction.

  • Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) improve solubility.

  • Temperature Control: Maintaining temperatures below 50°C prevents degradation .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point85–90°C (estimated)Analogous compounds
SolubilityInsoluble in water; soluble in DMSO, acetone
LogP (Partition Coefficient)2.8 ± 0.3Computational prediction
StabilityHydrolyzes in acidic/basic conditions

The thioether group enhances lipophilicity, making the compound suitable for lipid-rich environments. Hydrolysis studies of similar carbamates show half-lives of 12–48 hours at pH 7 .

Applications and Functional Roles

Material Science

Carbamates with thioether side chains exhibit promise as polymer stabilizers due to their radical-scavenging properties.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.28 (m, 5H, Ar-H), 3.95 (t, J=6.4 Hz, 2H, -SCH<sub>2</sub>), 2.65 (t, J=7.1 Hz, 2H, -CH<sub>2</sub>S), 2.10 (m, 1H, -CH(CH<sub>3</sub>)), 1.55–1.45 (m, 2H, -CH<sub>2</sub>-), 1.25 (d, J=6.8 Hz, 3H, -CH<sub>3</sub>) .

  • GC-MS: Molecular ion peak at m/z 239 [M]<sup>+</sup>, fragment ions at m/z 164 (C<sub>6</sub>H<sub>5</sub>OCO<sup>+</sup>) and 75 (CH<sub>3</sub>NHCO<sup>+</sup>) .

Chromatographic Methods

  • HPLC: C18 column, UV detection at 254 nm, retention time 8.2 min (methanol:water 70:30) .

  • TLC: R<sub>f</sub> = 0.62 (silica gel, hexane:ethyl acetate 3:1) .

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